2-aminothiazol-4-ol

Description

The exact mass of the compound 2-Amino-4-hydroxythiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1,3-thiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c4-3-5-2(6)1-7-3/h1,6H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIZWGFKUMPOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00991863 | |

| Record name | 2-Imino-2,3-dihydro-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7146-26-1 | |

| Record name | 7146-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-2,3-dihydro-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminothiazol-4-ol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-aminothiazol-4-ol. While specific experimental data for this particular analogue is limited in publicly available literature, this document compiles theoretical data and experimental findings for closely related compounds to offer valuable insights for research and development. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds.

Chemical Structure and Tautomerism

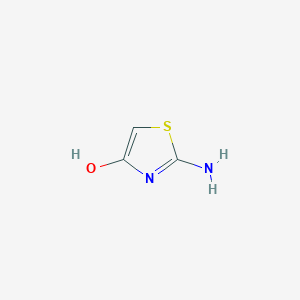

This compound is a heterocyclic compound with the molecular formula C₃H₄N₂OS. A critical aspect of its structure is the existence of tautomers, primarily the enol form (2-amino-1,3-thiazol-4-ol) and the keto form (2-imino-1,3-thiazolidin-4-one). The stability and prevalence of these tautomers can be influenced by the solvent environment.[1][2] Theoretical studies on related aminothiazolidinones suggest that in aqueous solutions, the presence of water molecules can facilitate the proton transfer between the tautomeric forms.[1]

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Physicochemical Properties

| Property | This compound (Computed/Predicted) | 2-Aminothiazole (Experimental)[3] |

| Molecular Formula | C₃H₄N₂OS | C₃H₄N₂S |

| Molecular Weight | 116.14 g/mol | 100.14 g/mol |

| CAS Number | 7146-26-1 | 96-50-4 |

| Melting Point | Not available | 86-89 °C |

| Boiling Point | Not available | 117 °C at 20 hPa |

| Solubility | Not available | Soluble in water, alcohols, and ether |

| pKa | Not available | 5.39 |

| LogP (calculated) | -0.8 | 0.4 |

Synthesis of this compound

A plausible and widely used method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4] For this compound, this would involve the reaction of an α-haloacetic acid derivative with thiourea. A likely precursor would be chloroacetic acid or its ester.

Proposed Experimental Protocol

This protocol is adapted from the synthesis of related 2-aminothiazole derivatives.[5][6]

Materials:

-

Chloroacetic acid

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of chloroacetic acid and thiourea in ethanol.

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash it with cold water.

-

To neutralize any remaining acid, the crude product can be washed with a dilute solution of sodium bicarbonate, followed by another wash with water.

-

Dry the purified this compound product.

Caption: General workflow for the Hantzsch synthesis of this compound.

Spectroscopic Analysis

| Spectroscopy | Predicted Key Features for this compound |

| ¹H NMR | - A signal for the proton at the C5 position of the thiazole ring. - Broad signals for the amino (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O. - In the keto tautomer (2-iminothiazolidin-4-one), a signal for the CH₂ group at the C5 position would be expected. |

| ¹³C NMR | - A signal for the C=N carbon of the thiazole ring (C2) at a high chemical shift. - A signal for the carbon bearing the hydroxyl group (C4). - A signal for the C5 carbon. - In the keto tautomer, a carbonyl (C=O) signal would be present at a very high chemical shift. |

| FTIR | - Broad O-H stretching band for the hydroxyl group. - N-H stretching bands for the primary amine. - C=N stretching vibration of the thiazole ring. - C-S stretching vibrations. - For the keto tautomer, a strong C=O stretching band would be prominent, and the O-H stretching band would be absent. |

| Mass Spec | - The molecular ion peak (M⁺) corresponding to the molecular weight of 116.14. - Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, HCN, and cleavage of the thiazole ring. |

Biological Activity of the 2-Aminothiazole Scaffold

Although no specific biological activities have been reported for this compound, the 2-aminothiazole core is a well-established pharmacophore in a vast number of compounds with diverse therapeutic applications.[10][11][12] This suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

The broad spectrum of activities exhibited by 2-aminothiazole derivatives includes:

-

Antibacterial and Antifungal Agents: Many 2-aminothiazole derivatives have shown potent activity against various strains of bacteria and fungi.[10]

-

Anticancer Activity: The 2-aminothiazole moiety is present in several anticancer agents, acting through various mechanisms such as kinase inhibition.[11]

-

Anti-inflammatory Properties: Certain derivatives have demonstrated significant anti-inflammatory effects.[11]

-

Antiviral Activity: The scaffold has been incorporated into compounds with activity against viruses, including HIV.[10]

-

Other Activities: The versatility of the 2-aminothiazole core has led to its use in developing agents with antitubercular, antiprotozoal, anticonvulsant, and neuroprotective properties.[10]

Caption: Diverse biological activities associated with the 2-aminothiazole scaffold.

Conclusion

This compound is a fascinating molecule with a structure that is central to a multitude of biologically active compounds. While specific experimental data on this particular analogue is sparse, its structural relationship to numerous pharmaceuticals makes it a compound of significant interest for further research and as a potential building block in drug discovery programs. The synthesis via the Hantzsch reaction is straightforward, and its predicted spectroscopic properties provide a basis for its identification and characterization. Future studies are warranted to explore the specific biological activities of this compound and to fully elucidate its physicochemical properties.

References

- 1. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method - Google Patents [patents.google.com]

- 6. ijcmas.com [ijcmas.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Aminothiazole (96-50-4) IR Spectrum [chemicalbook.com]

- 9. Aminothiazole [webbook.nist.gov]

- 10. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Aminothiazol-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-aminothiazol-4-ol. Due to the compound's tautomeric nature, it predominantly exists as 2-amino-4-thiazolinone. This document outlines the expected spectroscopic characteristics based on this stable form and provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Tautomerism

This compound is a heterocyclic compound that exhibits significant tautomerism. It exists in equilibrium between the hydroxyl (-ol) form and the more stable keto form, 2-amino-4-thiazolinone (also known as pseudothiohydantoin). Spectroscopic investigations have shown that the compound predominantly exists in the amino-keto form in both the crystalline state and in various solvents.[1] The delocalization of π-electrons across the N-C=N and C-C=O systems contributes to the stability of this tautomer. All subsequent spectroscopic data should be interpreted with this predominant tautomeric form in mind.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 2-amino-4-thiazolinone, the predominant tautomer of this compound. This data is compiled based on the known spectral characteristics of its functional groups and data from closely related 2-aminothiazole analogs.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~ 3.5 - 4.0 | Singlet, 2H (CH₂) | ~ 35 - 45 | C5 (CH₂) |

| ~ 7.0 - 7.5 | Broad Singlet, 2H (NH₂) | ~ 170 - 180 | C4 (C=O) |

| ~ 10.0 - 11.0 | Broad Singlet, 1H (NH) | ~ 180 - 190 | C2 (C=N) |

Note: The chemical shifts for NH and NH₂ protons are highly dependent on solvent and concentration and may exchange with D₂O.

Table 2: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3100 | N-H stretching (amine & amide) | Strong, Broad |

| 1720 - 1680 | C=O stretching (ketone in a 5-membered ring) | Strong |

| 1650 - 1600 | C=N stretching (endocyclic) | Medium |

| 1580 - 1520 | N-H bending | Medium |

| ~ 700 | C-S stretching | Weak - Medium |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z Value | Assignment | Notes |

| 116 | [M]⁺ | Molecular ion peak for C₃H₄N₂OS. |

| Varies | Fragment Ions | Fragmentation pattern will depend on ionization energy. Common losses may include CO, HNCO, and elements of the thiazole ring. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

-

¹H NMR Acquisition:

-

Tune and shim the instrument to the sample.

-

Acquire a standard one-dimensional proton spectrum. A spectral width of 12-15 ppm is typically sufficient.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A spectral width of 200-220 ppm is standard.

-

Longer acquisition times or a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle.[3]

-

Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The sample concentration should be about 0.5-1%.[3][4]

-

First, grind the sample in the mortar until it is a fine, fluffy powder. Then, add the KBr and continue to grind gently to ensure a homogeneous mixture.[4]

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent disc.[5]

-

-

Data Acquisition:

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization:

-

Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged ions.[7]

-

Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized heterocyclic compound.

Caption: General workflow for compound characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. shimadzu.com [shimadzu.com]

- 4. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 5. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]

- 6. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 9. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Aminothiazol-4-ol

Introduction

2-Aminothiazol-4-ol is a heterocyclic compound belonging to the thiazole family. A critical feature of this molecule is the existence of prototropic tautomerism, where it is in a dynamic equilibrium with its more stable keto tautomer, 2-aminothiazolidin-4-one.[1][2] This guide will delve into the physicochemical properties, spectroscopic data, and synthetic methodologies related to this scaffold, with a primary focus on the fundamental 2-aminothiazole core structure, from which the properties of the 4-ol/4-one derivative can be inferred. The 2-aminothiazole moiety is a significant pharmacophore found in numerous approved drugs, including sulfathiazole, meloxicam, and various cephalosporin antibiotics.[3][4] Its prevalence in medicinal chemistry underscores the importance of understanding its core characteristics for researchers and drug development professionals.[5][6]

Tautomerism: The Central Chemical Feature

The defining chemical characteristic of this compound is its existence as part of a tautomeric equilibrium. The compound can exist in both the enol form (this compound) and the keto form (2-aminothiazolidin-4-one). Furthermore, an amino-imine tautomerism is also at play. Computational studies on related structures suggest that the presence of water can lower the energy barrier for the proton transfer between these forms.[2] The equilibrium between these structures is fundamental to the molecule's reactivity and interactions in biological systems.

Physical and Chemical Properties

Quantitative data for the parent compound, 2-aminothiazole, and related derivatives are summarized below. These values provide a baseline for understanding the characteristics of the this compound system.

Table 1: Physical Properties of 2-Aminothiazole and Derivatives

| Property | 2-Aminothiazole | 2-Amino-4-thiazoleacetic acid | Reference |

| CAS Number | 96-50-4 | 29676-71-9 | [7][8] |

| Molecular Formula | C₃H₄N₂S | C₅H₆N₂O₂S | [7][8] |

| Molecular Weight | 100.14 g/mol | 158.18 g/mol | [3][8] |

| Appearance | Light brown/yellow crystals or granular solid.[3][7] | Powder | [8] |

| Melting Point | 86-91 °C | 130 °C (decomposes) | [8] |

| Boiling Point | 117 °C at 20 hPa | Decomposes | [3] |

| Solubility in Water | 100 g/L at 20 °C | Soluble | [3][9] |

| Other Solubilities | Soluble in alcohols and diethyl ether.[3] | - | |

| pH | 9.6 (100 g/L in H₂O at 20 °C) | - | [10] |

| Vapor Pressure | <1 hPa at 20 °C | - | |

| Autoignition Temp. | 600 °C | - |

Table 2: Spectroscopic Data for the 2-Aminothiazole Core

Note: Spectroscopic data is highly dependent on the solvent and specific substitution pattern. The following are representative values for derivatives containing the core structure.

| Technique | Nucleus/Region | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Compound / Solvent | Reference |

| ¹³C NMR | C2 (C-NH₂) | ~168 ppm | Ethyl 2-amino-4-thiazoleacetate / DMSO-d₆ | [11] |

| C4 | ~145 ppm | Ethyl 2-amino-4-thiazoleacetate / DMSO-d₆ | [11] | |

| C5 | ~105 ppm | Ethyl 2-amino-4-thiazoleacetate / DMSO-d₆ | [11] | |

| ¹H NMR | NH₂ | ~7.1 ppm (broad) | 2-amino-4-methylthiazole / DMSO-d₆ | [12] |

| H5 | ~6.2 ppm | 2-amino-4-methylthiazole / DMSO-d₆ | [12] | |

| FTIR | N-H stretch (amine) | 3400-3100 cm⁻¹ | 2-amino-4-methylthiazole (in Ar matrix) | [13] |

| C=N stretch (ring) | ~1640 cm⁻¹ | 2-amino-4-methylthiazole (in Ar matrix) | [13] | |

| Ring vibrations | 1550-1400 cm⁻¹ | 2-amino-4-methylthiazole (in Ar matrix) | [13] | |

| Mass Spec. | Exact Mass | 100.00951931 Da | 2-Aminothiazole | [7] |

Experimental Protocols

Synthesis: Hantzsch Thiazole Synthesis

The most common and straightforward method for synthesizing the 2-aminothiazole core is the Hantzsch synthesis, which involves the cyclocondensation of an α-halocarbonyl compound with a thiourea.[4][14]

General Protocol for Synthesis of a 4-Substituted 2-Aminothiazole:

-

Reactant Preparation: Dissolve the substituted α-bromo ketone (1.0 mmol) and thiourea (1.2 mmol) in a suitable solvent such as ethanol (5-10 mL) in a round-bottom flask.[14]

-

Reaction: The mixture is stirred and heated to reflux (approximately 70-80 °C).[14][15]

-

Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).[14][15]

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The cooled solution is then poured over crushed ice to precipitate the product.[14]

-

Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration and washed with cold water or acetone.[15] The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol, to yield the final product.[14]

Application in Drug Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry. Its rigid, planar structure and ability to participate in hydrogen bonding make it an excellent building block for designing molecules that can interact with biological targets such as enzymes and receptors. It serves as a key intermediate in the synthesis of a wide array of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. 2-Aminothiazole | CAS#:96-50-4 | Chemsrc [chemsrc.com]

- 6. 2-Aminothiazole | 96-50-4 [chemicalbook.com]

- 7. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-4-thiazoleacetic acid 95 29676-71-9 [sigmaaldrich.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. mdpi.com [mdpi.com]

- 14. nanobioletters.com [nanobioletters.com]

- 15. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-4-thiazolidinone: A Comprehensive Technical Guide for Researchers

This technical guide provides an in-depth overview of 2-amino-4-thiazolidinone, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. The document covers its chemical identifiers, physicochemical properties, synthesis protocols, and biological activities, with a focus on its potential as a scaffold for novel therapeutic agents.

Chemical Identity and Physicochemical Properties

2-Amino-4-thiazolidinone exists in a tautomeric equilibrium with its imino form, 2-imino-4-thiazolidinone. The imino tautomer is frequently the more stable and commonly cited form in chemical literature. The Chemical Abstracts Service (CAS) number predominantly used for this compound is that of the imino form.

Table 1: Identifiers for 2-Amino-4-thiazolidinone and its Tautomer

| Identifier | 2-Amino-1,3-thiazolidin-4-one | 2-Imino-4-thiazolidinone |

| CAS Number | Not commonly assigned | 556-90-1[1][2][3][4][5] |

| IUPAC Name | 2-amino-1,3-thiazolidin-4-one[6] | 2-imino-1,3-thiazolidin-4-one[2] |

| Molecular Formula | C₃H₆N₂OS[6] | C₃H₄N₂OS[2][4] |

| InChI | InChI=1S/C3H6N2OS/c4-3-5-2(6)1-7-3/h3H,1,4H2,(H,5,6)[6] | InChI=1S/C3H4N2OS/c4-3-5-2(6)1-7-3/h1H2,(H2,4,5,6)[4] |

| InChIKey | LRIYFYUQOIQGQV-UHFFFAOYSA-N[6] | HYMJHROUVPWYNQ-UHFFFAOYSA-N[4] |

| SMILES | C1C(=O)NC(S1)N[6] | N=C1NC(=O)CS1[5] |

| Synonyms | 2-aminothiazolidin-4-one, amino-4-thiazolidinone[6] | Pseudo-Thiohydantoin, 2-Amino-thiazol-4-one[4] |

Table 2: Physicochemical Properties of 2-Amino-4-thiazolidinone

| Property | Value | Source |

| Molecular Weight | 118.16 g/mol | [6] |

| Monoisotopic Mass | 118.02008399 Da | [6] |

| XLogP3 | -0.7 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 0 | [6] |

| Topological Polar Surface Area | 80.4 Ų | [6] |

| Heavy Atom Count | 6 | [6] |

Synthesis and Experimental Protocols

The synthesis of 2-amino-4-thiazolidinone and its derivatives is well-established, with the most common method involving the cyclocondensation of a thiourea or its derivatives with an α-haloacetic acid or its ester.[7][8]

General Experimental Protocol for the Synthesis of 2-Imino-4-thiazolidinone

This protocol describes a general method for the synthesis of the parent compound.

Materials:

-

Thiourea

-

Chloroacetic acid[8]

-

Ethanol or Water (as solvent)[8]

-

Sodium acetate (for neutralization, if starting from an ester)

Procedure:

-

A solution of equimolar amounts of thiourea and chloroacetic acid is prepared in a suitable solvent such as ethanol or water.[8]

-

The reaction mixture is refluxed for a period of 1 to 10 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is allowed to cool to room temperature.

-

If an ester of chloroacetic acid is used, a neutralization step with a base like sodium acetate is typically required.

-

The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 2-imino-4-thiazolidinone.

Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the thiazolidinone ring and its substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Caption: General workflow from synthesis to biological evaluation of 2-amino-4-thiazolidinone derivatives.

Biological Activities and Therapeutic Potential

The 2-amino-4-thiazolidinone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.[9]

Antimicrobial Activity

Derivatives of 2-amino-4-thiazolidinone have demonstrated significant activity against various bacterial and fungal strains. The mechanism of action for some thiazolidinone derivatives is proposed to involve the inhibition of essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis.[10]

Table 3: Antimicrobial Activity of Selected 2-Amino-4-thiazolidinone Derivatives

| Compound/Derivative | Target Organism | Activity (MIC/IC₅₀) | Reference |

| 2-Aryl-3-aminothiazolidin-4-one derivatives | S. aureus | IC₅₀: 25 to 100 µg/mL | |

| 4-Thiazolidinone-thiazole hybrids | P. aeruginosa | MIC: 26.3 to 378.5 µM | [11] |

| 2,3-Diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative bacteria | MIC: 0.008–0.24 mg/mL | [10] |

| 3-Amino-2-aryl/alkylthiazolidin-ones | S. aureus MSSA | MIC = 9.765 µg/mL | [12] |

| Thiazolidinone-Indolin-2-One Analogs | S. aureus | Susceptible to compound 7d | [13] |

Anticancer Activity

Numerous studies have highlighted the potential of 2-amino-4-thiazolidinone derivatives as anticancer agents. These compounds have shown cytotoxicity against a variety of cancer cell lines.

Table 4: Anticancer Activity of Selected 2-Amino-4-thiazolidinone Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| N-(2-(4-substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl)-2-(naphthalene-2-yloxy)acetamide (A3) | HL-60 (Leukemia) | 2.4 µg/ml | [14] |

| N-(2-(4-substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl)-2-(naphthalene-2-yloxy)acetamide (A3) | MCF-7 (Breast Cancer) | 2.3 µg/ml | [14] |

| Isatin-based thiazolidin-4-one derivatives (28b) | HepG2, MCF-7, HT-29 | 4.97 µM, 5.33 µM, 3.29 µM | [15] |

| Imidazopyridine–4-thiazolidinone hybrids | MCF-7, A549, DU145 | Micromolar level | [16] |

| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones (14b) | MCF-7 (Breast Cancer) | 0.85 μM | [17] |

Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for many 2-amino-4-thiazolidinone derivatives are still under investigation, a related class of compounds, the thiazolidinediones (which includes the antidiabetic drugs rosiglitazone and pioglitazone), are well-known agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[18][19][20] Activation of this nuclear receptor plays a crucial role in regulating glucose and lipid metabolism. It is hypothesized that some 2-amino-4-thiazolidinone derivatives may also interact with this or related signaling pathways.

Caption: Simplified representation of the PPARγ signaling pathway, a potential target for thiazolidinone-based compounds.

Conclusion

2-Amino-4-thiazolidinone represents a highly valuable scaffold in the field of medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for the development of new therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential in treating a range of diseases, including infectious diseases and cancer.

References

- 1. CAS RN 556-90-1 | Fisher Scientific [fishersci.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Pseudothiohydantoin | 556-90-1-Molbase [molbase.com]

- 4. 4(5H)-Thiazolone, 2-imino- [webbook.nist.gov]

- 5. 4(5H)-Thiazolone, 2-imino- (CAS 556-90-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2-Amino-1,3-thiazolidin-4-one | C3H6N2OS | CID 15292580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN102276548A - Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof - Google Patents [patents.google.com]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Synthesis, characterization and evaluation of anticancer activity of some novel 4-thiazolidinone derivatives | International Journal of Current Research [journalcra.com]

- 15. mdpi.com [mdpi.com]

- 16. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MDPI [mdpi.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Isomers of 2-Iminothiazolidin-4-one: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 2-iminothiazolidin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details the synthesis, characterization, and diverse biological activities of these compounds, with a focus on their anticancer, antimicrobial, and immunomodulatory properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Structural Isomers and Tautomerism

The 2-iminothiazolidin-4-one core exists in equilibrium with its tautomeric form, 2-aminothiazol-4(5H)-one. This amino-imino tautomerism is a key feature of this heterocyclic system and influences its chemical reactivity and biological interactions.[1][2] The predominant tautomer can be influenced by the solvent and the nature of substituents.[1]

Beyond tautomerism, positional isomers also exist, such as 4-iminothiazolidin-2-one. This guide will primarily focus on the derivatives of the 2-iminothiazolidin-4-one scaffold due to the extensive research into their biological activities.

Figure 1: Structural Isomers of the Thiazolidinone Core.

Synthesis of 2-Iminothiazolidin-4-one Derivatives

A variety of synthetic strategies have been developed for the preparation of 2-iminothiazolidin-4-one derivatives. One of the most common and efficient methods is the one-pot, three-component reaction of an amine, an isothiocyanate, and an α-haloacetate.[3]

General Experimental Protocol: One-Pot Three-Component Synthesis

This protocol outlines a general procedure for the synthesis of 2-iminothiazolidin-4-one derivatives.

Materials:

-

Primary amine (1.0 eq)

-

Isothiocyanate (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Catalyst (e.g., Guanine functionalized SBA-16)[3]

-

Solvent (e.g., Ethanol)

Procedure:

-

To a solution of the primary amine in ethanol, add the isothiocyanate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate and the catalyst to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the solid product and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 2-iminothiazolidin-4-one derivative.

Characterization: The synthesized compounds can be characterized by various spectroscopic techniques including:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and identify the characteristic peaks of the thiazolidinone ring.[4][5][6][7]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[8]

-

Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.[4][7]

Figure 2: General Workflow for Synthesis and Characterization.

Biological Activities and Quantitative Data

Derivatives of 2-iminothiazolidin-4-one exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of 2-iminothiazolidin-4-one derivatives against various cancer cell lines.[9][10][11] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[9][11][12]

Table 1: Anticancer Activity of Selected 2-Iminothiazolidin-4-one Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7k | B16F10 (Melanoma) | 3.4 | [9][11] |

| 7m | B16F10 (Melanoma) | 7.0 | [9][11] |

| 7n | B16F10 (Melanoma) | 5.2 | [9][11] |

| 24b | MDA-MB-231 (Breast) | 8.16 | [13][14] |

| 24c | MCF-7 (Breast) | 18.03 | [13][14] |

Signaling Pathway: The anticancer activity of some 2-iminothiazolidin-4-one derivatives has been linked to the inhibition of the PI3K/Akt signaling pathway.[12] This leads to the upregulation of pro-apoptotic proteins like p53 and caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2, ultimately resulting in apoptosis and cell cycle arrest.[12]

Figure 3: Anticancer Signaling Pathway.

Antimicrobial Activity

Thiazolidinone derivatives have been extensively investigated for their antibacterial and antifungal properties.[15][16][17][18][19][20] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

Table 2: Antimicrobial Activity of Selected Thiazolidinone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Derivative 1 | S. aureus | 7-13 | [15] |

| Derivative 2 | E. coli | 7-13 | [15] |

| Derivative 3 | C. albicans | 13-17 | [15] |

| Compound 5 | S. Typhimurium | 0.008-0.06 (mg/mL) | [16] |

S1P1 Receptor Agonism

A significant development in the therapeutic application of 2-iminothiazolidin-4-ones is their identification as potent and orally active agonists of the sphingosine-1-phosphate receptor 1 (S1P1).[21][22][23][24] S1P1 receptor agonists play a crucial role in modulating the immune system by sequestering lymphocytes in the lymph nodes, thereby preventing their infiltration into sites of inflammation. This mechanism is particularly relevant for the treatment of autoimmune diseases.[22]

Signaling Pathway: 2-iminothiazolidin-4-one derivatives act as functional antagonists of the S1P1 receptor. By binding to the receptor on lymphocytes, they induce its internalization and degradation. This prevents the lymphocytes from responding to the natural S1P gradient that guides their egress from the lymph nodes, leading to their sequestration.[25]

Figure 4: S1P1 Receptor Agonist Mechanism.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the anticancer activity of the synthesized compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the antimicrobial activity of the synthesized compounds.

Materials:

-

Bacterial or fungal strains

-

Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Synthesized compounds (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial dilution of the synthesized compounds in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 2-iminothiazolidin-4-one scaffold and its structural isomers represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for diverse substitutions make them promising candidates for the development of novel therapeutic agents. This technical guide provides a foundational understanding of their chemistry, biological properties, and the experimental methodologies used for their evaluation, serving as a valuable resource for the scientific community. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pharmacophorejournal.com [pharmacophorejournal.com]

- 11. Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]

- 14. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamscience.com [benthamscience.com]

- 18. mdpi.com [mdpi.com]

- 19. connectjournals.com [connectjournals.com]

- 20. sciencescholar.us [sciencescholar.us]

- 21. acs.figshare.com [acs.figshare.com]

- 22. 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physicochemical Properties of 2-Amino-4-Thiazolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and melting point of 2-amino-4-thiazolidinone, a key heterocyclic scaffold in medicinal chemistry. Due to its structural significance in the development of various therapeutic agents, a thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development.

Core Physicochemical Data

| Property | Value | Source |

| Melting Point | 241 °C (with decomposition) | NIST Chemistry WebBook |

| Solubility | ||

| Water | Data not available | - |

| Ethanol | Data not available | - |

| Dimethyl Sulfoxide (DMSO) | Data not available | - |

Experimental Protocols

To address the gap in available solubility data and to provide a standardized method for the determination of the melting point, the following detailed experimental protocols are provided.

Determination of Melting Point

This protocol is based on the capillary method as described in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).

Principle: The melting point is determined as the temperature at which the substance transitions from a solid to a liquid state. For crystalline solids, this is typically a sharp transition, and the temperature range from the initial to the final stage of melting is recorded.

Apparatus:

-

Melting point apparatus with a temperature-controlled heating block and a means for observing the sample.

-

Capillary tubes (closed at one end, approximately 100 mm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).

-

Calibrated thermometer or temperature probe.

Procedure:

-

Sample Preparation:

-

Ensure the 2-amino-4-thiazolidinone sample is dry and finely powdered. If necessary, dry the sample in a desiccator over a suitable drying agent.

-

Introduce the powdered sample into a capillary tube to a height of 2.5-3.5 mm.

-

Compact the sample by tapping the tube gently on a hard surface.

-

-

Measurement:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Set the starting temperature to approximately 10-15 °C below the expected melting point (around 225 °C).

-

Set the heating rate to 1-2 °C per minute.

-

Observe the sample closely through the viewing lens.

-

Record the temperature at which the first signs of melting (collapse of the column or appearance of liquid) are observed.

-

Continue heating and record the temperature at which the sample is completely molten (the clear point).

-

The melting range is the interval between these two temperatures. Given that 2-amino-4-thiazolidinone decomposes, the temperature at which decomposition begins should also be noted.

-

Data Reporting: Report the melting range, including the onset and clear point temperatures, as well as the observed decomposition temperature. For example: "Melting range: 239-241 °C, with decomposition."

Determination of Aqueous and Solvent Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method, a widely accepted technique for determining the thermodynamic solubility of a compound. The concentration of the dissolved compound can be quantified using UV-Vis spectrophotometry.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined.

Apparatus:

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., incubator or water bath).

-

Glass vials with screw caps.

-

Analytical balance.

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF).

-

UV-Vis spectrophotometer.

-

Quartz or UV-transparent cuvettes.

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 2-amino-4-thiazolidinone of a known concentration in the chosen solvent (e.g., water, ethanol, DMSO).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 2-amino-4-thiazolidinone. The λmax should be determined by scanning a solution of the compound across a range of UV wavelengths.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Solubility Measurement:

-

Add an excess amount of 2-amino-4-thiazolidinone to a vial containing a known volume of the desired solvent (e.g., 5 mL). Ensure there is undissolved solid present.

-

Seal the vials and place them on the shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Using the equation from the calibration curve, calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the solubility of 2-amino-4-thiazolidinone in the solvent.

-

Data Reporting: Report the solubility in units of g/L or mol/L at the specified temperature.

Visualizations

The following diagrams illustrate the experimental workflows for determining the melting point and solubility of 2-amino-4-thiazolidinone.

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. From the early days of antimicrobial chemotherapy to the cutting edge of targeted cancer therapy, derivatives of this heterocyclic scaffold have played a pivotal role in the advancement of medicine. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with 2-aminothiazole derivatives, offering a comprehensive resource for researchers in drug discovery and development.

The Dawn of a New Therapeutic Era: Discovery and Early History

The story of 2-aminothiazole derivatives is intrinsically linked to the groundbreaking discovery of sulfonamides. In the early 1930s, Gerhard Domagk's research at IG Farben in Germany led to the discovery of Prontosil, the first commercially viable antibacterial agent.[1][2] Subsequent research revealed that Prontosil was a prodrug, metabolically converted to its active form, sulfanilamide, in the body.[1] This pivotal discovery opened the floodgates for the synthesis and evaluation of thousands of sulfanilamide derivatives in a quest for improved efficacy and reduced toxicity.[1]

Among the most significant of these early modifications was the incorporation of a 2-aminothiazole ring, leading to the synthesis of sulfathiazole in 1939.[3] Sulfathiazole quickly emerged as a potent and widely used antibacterial agent, demonstrating superior activity against a broad spectrum of bacteria compared to its predecessors.[3][4] Its introduction marked a significant milestone in the pre-penicillin era, dramatically reducing morbidity and mortality from bacterial infections.[1]

The success of sulfathiazole spurred further research into 2-aminothiazole-containing compounds, solidifying the scaffold's importance in medicinal chemistry. Over the decades, this versatile core has been integrated into a multitude of drugs spanning various therapeutic areas, including antihistamines, anti-inflammatory agents, and, more recently, highly targeted anticancer drugs.[5][6]

Foundational Syntheses: The Hantzsch Thiazole Synthesis

The primary method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[5][7] This robust and versatile reaction involves the condensation of an α-haloketone with a thiourea derivative.[3][8]

General Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol outlines the synthesis of a simple 2-aminothiazole derivative, 2-amino-4-phenylthiazole, from 2-bromoacetophenone and thiourea.[3]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Water

-

Stir bar

-

20 mL scintillation vial

-

Hot plate

-

100 mL beaker

-

Buchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add 5 mL of methanol and a stir bar to the vial.

-

Heat the mixture on a hot plate at approximately 100°C with stirring for 30 minutes.

-

Remove the vial from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the filter cake with water.

-

Spread the collected solid on a tared watch glass and allow it to air dry.

-

Once dry, determine the mass of the product and calculate the percent yield.

Logical Workflow for Hantzsch Thiazole Synthesis:

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Key Derivatives and Their Synthesis

The versatility of the 2-aminothiazole scaffold is evident in the diverse range of drugs that incorporate this core structure. The following sections detail the historical synthesis of key derivatives.

Sulfathiazole: An Early Antibacterial Agent

The industrial synthesis of sulfathiazole in the 1940s was a multi-step process, beginning with the chlorosulfonation of acetanilide.[1]

Historical Synthesis of Sulfathiazole:

-

Preparation of p-Acetamidobenzenesulfonyl Chloride: Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled temperature. The resulting mixture is then poured over ice to precipitate the p-acetamidobenzenesulfonyl chloride. The crude product is filtered, washed with cold water, and dried.[1]

-

Condensation with 2-Aminothiazole: The p-acetamidobenzenesulfonyl chloride is then condensed with 2-aminothiazole in the presence of a base, such as pyridine, to form N-acetylsulfathiazole.

-

Hydrolysis: The final step involves the hydrolysis of the acetyl group from N-acetylsulfathiazole, typically using sodium hydroxide, to yield sulfathiazole. The product is then precipitated by acidification.

Cefdinir: A Third-Generation Cephalosporin

Cefdinir is a broad-spectrum oral cephalosporin antibiotic. Its synthesis involves the coupling of a 7-aminocephalosporanic acid (7-ACA) derivative with a 2-aminothiazole side chain.[9][10]

Synthetic Pathway to Cefdinir:

-

Synthesis of the 2-Aminothiazole Side Chain: The synthesis begins with the preparation of 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino) acetate from ethyl acetoacetate.[9] This involves multiple steps to construct the complex side chain with appropriate protecting groups.

-

Preparation of the Cephalosporin Core: 7-Amino-3-vinyl-3-cephem-4-carboxylate is prepared from 7-ACA.[9]

-

Coupling Reaction: The activated 2-aminothiazole side chain is coupled with the cephalosporin core.[9][10]

-

Deprotection: The final step involves the removal of the trityl and diphenylmethyl protecting groups to yield cefdinir.[9]

Meloxicam: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Meloxicam is an NSAID that selectively inhibits COX-2. A common synthesis starts from saccharin.[11]

Synthesis of Meloxicam:

-

N-methylation of Saccharin: Saccharin is N-methylated using a methylating agent like methyl iodide in the presence of a base to yield N-methylsaccharin.[11]

-

Ring Opening and Esterification: The N-methylsaccharin is then treated with a strong base to open the thiazole ring, followed by esterification to form a key intermediate.

-

Condensation with 2-Amino-5-methylthiazole: The intermediate is then reacted with 2-amino-5-methylthiazole in a high-boiling solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to form meloxicam.[12]

Famotidine: A Histamine H₂ Receptor Antagonist

Famotidine is used to treat peptic ulcer disease and gastroesophageal reflux disease. Its synthesis involves the reaction of a guanidinothiazole derivative with sulfamide.[13]

Synthesis of Famotidine:

-

Preparation of the Iminoether Base: 3-(2-guanidino-thiazol-4-yl-methylthio)-propionitrile is converted to its solid iminoether base.[13]

-

Reaction with Sulfamide: The iminoether base is then reacted with sulfamide in a methanolic medium to form crude famotidine.[13]

-

Purification: The crude product is purified by recrystallization from aqueous dimethylformamide.[13]

Mechanisms of Action and Signaling Pathways

The biological activities of 2-aminothiazole derivatives are diverse and depend on the specific substitutions on the thiazole ring and its appended functionalities.

Antimicrobial Activity: Inhibition of Folate Synthesis

The antibacterial action of sulfonamides, including sulfathiazole, stems from their ability to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) .[3][4] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), which is vital for the synthesis of nucleic acids and some amino acids.[4]

Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfonamides:

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Anticancer Activity: A Multifaceted Approach

In recent years, 2-aminothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action.[6][14]

-

Kinase Inhibition: Many 2-aminothiazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. These include:

-

Src Family Kinases: Dasatinib, a potent pan-Src inhibitor, contains a 2-aminothiazole core and is used in the treatment of chronic myelogenous leukemia (CML).[15]

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Several 2-aminothiazole derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3Kα.[16]

-

Anaplastic Lymphoma Kinase (ALK): Some derivatives have shown potent inhibition of ALK, a receptor tyrosine kinase implicated in certain types of lung cancer.[17]

-

Protein Kinase CK2: Novel 2-aminothiazole derivatives have been identified as allosteric modulators of CK2, a kinase involved in pro-oncogenic signaling.[18][19]

-

-

Induction of Apoptosis: Many 2-aminothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.[1][20]

-

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, such as G0/G1 or G2/M, preventing the cells from dividing.[1]

General Signaling Pathway for Anticancer 2-Aminothiazole Derivatives:

Caption: General mechanisms of action for anticancer 2-aminothiazole derivatives.

Quantitative Analysis of Biological Activity

The biological activity of 2-aminothiazole derivatives is typically quantified using standardized in vitro assays.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Antimicrobial dilutions: A two-fold serial dilution of the 2-aminothiazole derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A positive control (bacteria only) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Table 1: Representative MIC Values for Early 2-Aminothiazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Sulfathiazole | Streptococcus pyogenes | 4-8 | [3] |

| Sulfathiazole | Staphylococcus aureus | 16-64 | [3] |

| Sulfathiazole | Escherichia coli | >128 | [3] |

Note: The MIC values for early sulfonamides can vary significantly depending on the bacterial strain and testing methodology.

Anticancer Activity: Half-Maximal Inhibitory Concentration (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For anticancer drugs, it is the concentration of the drug that is required for 50% inhibition of cancer cell growth in vitro.

Table 2: Representative IC₅₀ Values for Anticancer 2-Aminothiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |

| Dasatinib | K562 (CML) | <0.001 | Pan-Src/Abl kinase inhibitor | [15] |

| Compound 27 | HeLa (Cervical) | 1.6 | Antitumor | [14] |

| Compound 54 | MCF-7 (Breast) | 0.00103 | PI3Kα inhibitor | [16] |

| Compound 23 | HT-29 (Colon) | <10 | VEGFR-2 inhibitor | [16] |

Conclusion

From its origins in the early fight against bacterial infections to its current role in the development of targeted cancer therapies, the 2-aminothiazole scaffold has proven to be an exceptionally fruitful source of new medicines. Its synthetic accessibility via the Hantzsch reaction and the rich chemical space that can be explored through derivatization ensure its continued relevance in drug discovery. This technical guide has provided a historical overview, detailed key synthetic methodologies, and outlined the primary mechanisms of action for this remarkable class of compounds, offering a solid foundation for researchers dedicated to the ongoing exploration of 2-aminothiazole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. synarchive.com [synarchive.com]

- 8. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 9. An alternative procedure for preparation of cefdinir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. benchchem.com [benchchem.com]

- 12. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 18. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-4-thiazolidinone from Thiourea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-amino-4-thiazolidinone, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document outlines the synthetic procedure, reaction mechanism, and potential applications of this compound and its derivatives.

Introduction

2-Amino-4-thiazolidinone, and its tautomeric form 2-imino-4-thiazolidinone, serves as a crucial building block for the synthesis of a wide array of biologically active molecules.[1][2][3] The thiazolidinone ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antidiabetic properties.[4][5][6][7][8][9] The synthesis described herein is a reliable and straightforward method for producing this valuable intermediate.

Synthesis of 2-Amino-4-thiazolidinone

The reaction involves the condensation of thiourea with a monohalogenoacetic acid, such as chloroacetic acid, in the presence of a base.[10][11] The base neutralizes the hydrohalic acid formed during the reaction, facilitating the cyclization process.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 2-amino-4-thiazolidinone.

Experimental Protocol

This protocol is adapted from a documented procedure for the synthesis of 2-imino-4-thiazolidinone.[10]

Materials:

-

Thiourea

-

Monochloroacetic acid

-

Sodium acetate

-

Water

-

Ethanol (for washing)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask, dissolve thiourea (304.5 g) and sodium acetate (361 g) in water (1340 mL) with heating.

-

While stirring and gently refluxing the mixture, add a solution of monochloroacetic acid (378 g) in water (365 mL) dropwise.

-

After the addition is complete, continue to heat the mixture at reflux for 9 hours.

-

Cool the reaction mixture to room temperature with stirring, and then further cool to approximately 10°C for about 3 hours to facilitate precipitation.

-

Collect the precipitated crystals by filtration using a Buchner funnel.

-

Wash the crystals with cold water and then with ethanol.

-

Dry the crystals to obtain 2-imino-4-thiazolidinone.

Data Presentation

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |

| Thiourea | 76.12 | 4.00 | 304.5 | - |

| Monochloroacetic Acid | 94.50 | 4.00 | 378.0 | - |

| Sodium Acetate | 82.03 | 4.40 | 361.0 | - |

| 2-Imino-4-thiazolidinone (Product) | 116.14 | 3.26 | 378.5 | 81.5 |

Table 1: Summary of reactants and product yield for the synthesis of 2-imino-4-thiazolidinone.[10]

Reaction Mechanism

The formation of the 2-amino-4-thiazolidinone ring proceeds through a plausible multi-step mechanism:

Caption: Proposed reaction mechanism for the formation of 2-amino-4-thiazolidinone.

Applications in Drug Development

The 2-amino-4-thiazolidinone core is a versatile starting material for the synthesis of a multitude of derivatives with diverse pharmacological activities.[1][3] Its derivatives have been investigated for a wide range of therapeutic applications.

Workflow for Derivative Synthesis and Screening

Caption: General workflow for the development of drug candidates from 2-amino-4-thiazolidinone.

Diverse Biological Activities of 4-Thiazolidinone Derivatives

The modification of the 2-amino group, the active methylene group at the 5-position, and the nitrogen at the 3-position allows for the generation of a vast library of compounds for drug discovery.[1][6]

Caption: Diverse pharmacological activities of 4-thiazolidinone derivatives.

Conclusion

The synthesis of 2-amino-4-thiazolidinone from thiourea and chloroacetic acid is an efficient method to produce a key intermediate for drug discovery and development. The versatility of the thiazolidinone scaffold allows for the creation of diverse molecular libraries with a wide range of biological activities, making it a continued area of interest for medicinal chemists.

References

- 1. [PDF] 2-Amino-4-thiazolidinones: synthesis and reactions | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. orientjchem.org [orientjchem.org]

- 6. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. JP2008260725A - Method for producing 2-imino-4-thiazolidinone - Google Patents [patents.google.com]

- 11. jddtonline.info [jddtonline.info]

Application Notes and Protocols for Hantzsch Thiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry with significant applications in drug discovery and development. The thiazole scaffold is a privileged structure found in numerous pharmacologically active compounds.[1][2][3]

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic condensation reaction between an α-haloketone and a thioamide to produce a thiazole ring.[1][4] This method is widely utilized due to its reliability, generally high yields, and the accessibility of starting materials.[2][5] Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and protein kinase inhibitory effects, making them highly valuable in medicinal chemistry.[1][2][4][6][7]

Reaction Mechanism

The Hantzsch synthesis proceeds through a multi-step mechanism:

-

Nucleophilic Attack: The reaction initiates with a nucleophilic (S_N2) attack of the sulfur atom of the thioamide on the α-carbon of the haloketone.[5]

-

Intermediate Formation: This initial reaction forms an intermediate, which can exist in equilibrium between its open-chain and cyclic hemiacetal-like forms.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular attack on the carbonyl carbon.[5]

-

Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic thiazole ring.[5]

Data Presentation: Synthesis of Thiazole Derivatives

The following tables summarize quantitative data from various Hantzsch thiazole synthesis protocols, showcasing the versatility of this reaction with different substrates and conditions.

Table 1: One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives [2]

This table illustrates the synthesis of thiazole derivatives via a one-pot, multi-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. The reaction was performed under both conventional heating and ultrasonic irradiation.

| Entry | Substituent (Ar) | Method | Time (h) | Yield (%) |

| 1 | C₆H₅ | A | 2.5 | 88 |

| B | 2.0 | 90 | ||

| 2 | 4-CH₃-C₆H₄ | A | 2.0 | 85 |

| B | 1.5 | 87 | ||

| 3 | 4-Cl-C₆H₄ | A | 3.0 | 82 |

| B | 2.0 | 84 | ||

| 4 | 4-NO₂-C₆H₄ | A | 3.5 | 79 |

| B | 2.0 | 85 | ||

| 5 | 2-OH-C₆H₄ | A | 2.5 | 84 |

| B | 1.5 | 86 | ||

| 6 | 4-OCH₃-C₆H₄ | A | 2.0 | 88 |

| B | 1.5 | 90 |

Method A: Conventional heating at 65 °C in EtOH/Water (50/50). Method B: Ultrasonic irradiation at room temperature in EtOH/Water (50/50).

Table 2: Synthesis of 2-Amino Thiazole Derivatives with Varied Substituents

This table presents the yields for the synthesis of various N-substituted and 4-substituted 2-aminothiazole derivatives.

| Compound ID | R¹ | R² | Yield (%) |

| 6a | -CH₃ | -H | 61.62 |

| 6b | -CH₃ | -CO-cyclopropyl | 69 |

| 6c | -(CH₂)-(6-Cl-pyridin-3-yl) | -CO-cyclopropyl | 68 |

| 6d | -CH₃ | -CO-(4-F-C₆H₄) | 77 |

| 6e | -(CH₂)-(6-Cl-pyridin-3-yl) | -CO-(4-F-C₆H₄) | 66 |

| 6f | -CH₃ | -CO-(2-F-C₆H₄) | 69 |

Reactions were carried out with the appropriate α-haloketone and substituted thioamide.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole[5]

This protocol details the straightforward synthesis of a simple 2-aminothiazole derivative.

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Stir bar

-

20 mL scintillation vial

-

100 mL beaker

-

Hot plate/stirrer

-

Büchner funnel and side-arm flask

Procedure:

-

Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.

-

Add methanol (5 mL) and a stir bar to the vial.

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Filter the resulting precipitate through a Büchner funnel.

-

Wash the filter cake with water.

-

Spread the collected solid on a watch glass and allow it to air dry.

-

Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Thiazoles under Ultrasonic Irradiation[2]

This protocol describes an environmentally benign, one-pot synthesis of more complex thiazole derivatives.

Materials:

-

3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

-

Thiourea (1 mmol)

-

Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) (1 mmol)

-

Silica supported tungstosilicic acid catalyst

-

Ethanol/Water (50/50, v/v) (5 mL)

-

Ultrasonic bath

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, prepare a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and a catalytic amount of silica supported tungstosilicic acid in 5 mL of ethanol/water (50/50, v/v).

-